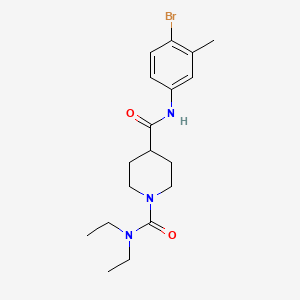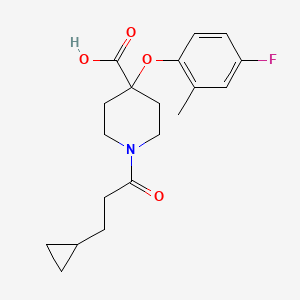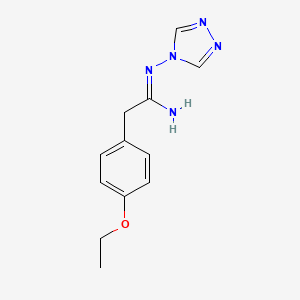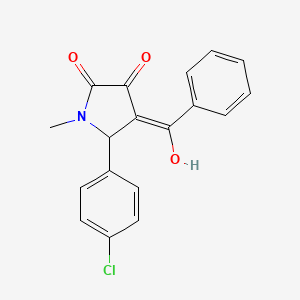![molecular formula C18H15ClN4O3 B5350874 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B5350874.png)
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-quinolinecarboxamide, commonly known as AQ-13, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. AQ-13 belongs to the family of quinolinecarboxamide compounds and has been shown to possess potent anti-tumor activity against a variety of cancer cell lines.
Mecanismo De Acción
The mechanism of action of AQ-13 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle progression. AQ-13 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells.
Biochemical and Physiological Effects:
AQ-13 has been shown to induce a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. AQ-13 has also been shown to induce the production of reactive oxygen species, which can damage DNA and other cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of AQ-13 is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, AQ-13 is also highly toxic and can cause damage to normal cells, which limits its use in vivo.
Direcciones Futuras
There are several future directions for the study of AQ-13. One area of research is the development of more potent and selective analogs of AQ-13 that can target specific types of cancer cells. Another area of research is the investigation of the mechanism of action of AQ-13 and the identification of its molecular targets. Finally, the potential use of AQ-13 in combination with other anti-cancer agents is an area of active research.
Métodos De Síntesis
AQ-13 can be synthesized through a multi-step process involving the reaction of 2-chloro-6-nitroaniline with 2-aminomethylquinoline followed by the reaction with phosgene. The resulting product is then treated with sodium hydroxide to yield AQ-13.
Aplicaciones Científicas De Investigación
AQ-13 has been extensively studied for its potential as an anti-cancer agent. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. AQ-13 has also been shown to inhibit the growth of tumors in animal models, indicating its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c19-13-6-8-15(17(11-13)23(25)26)20-9-10-21-18(24)16-7-5-12-3-1-2-4-14(12)22-16/h1-8,11,20H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKTZQVKPLDTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCNC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-chlorophenoxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350794.png)
![2-(3,4-dichlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5350813.png)
![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)
![1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5350835.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5350843.png)

![2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine](/img/structure/B5350852.png)


![ethyl {4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)
![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)
![6-chloro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5350879.png)
![(2S*,4S*,5R*)-4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5350884.png)
